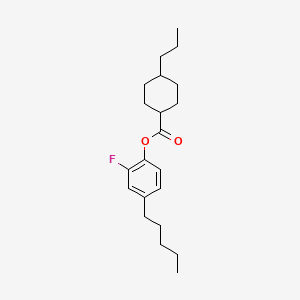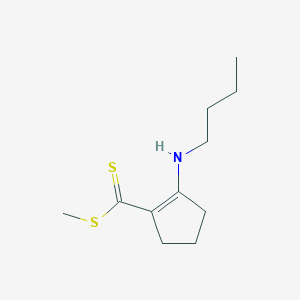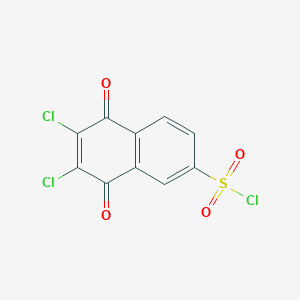
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two chlorine atoms, two oxo groups, and a sulfonyl chloride group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride typically involves the chlorination of naphthoquinone derivatives followed by sulfonylation One common method starts with the chlorination of 5,8-dioxo-5,8-dihydronaphthalene to introduce chlorine atoms at the 6 and 7 positions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorine atoms and sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the chlorine atoms and sulfonyl chloride group.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroxylated naphthoquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone: The parent compound with similar core structure but without chlorine and sulfonyl chloride groups.
2,3-Dichloro-1,4-naphthoquinone: Similar structure with chlorine atoms at different positions.
5,8-Dihydroxy-1,4-naphthoquinone: Hydroxylated derivative with different functional groups.
Uniqueness
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group, which impart distinct chemical reactivity and potential biological activities compared to other naphthoquinone derivatives.
Properties
CAS No. |
93103-41-4 |
|---|---|
Molecular Formula |
C10H3Cl3O4S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
6,7-dichloro-5,8-dioxonaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H3Cl3O4S/c11-7-8(12)10(15)6-3-4(18(13,16)17)1-2-5(6)9(7)14/h1-3H |
InChI Key |
ZRGSOEJGCCHNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
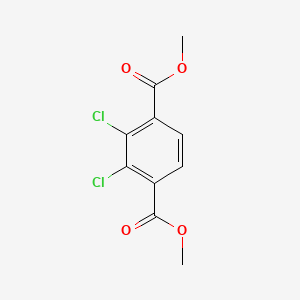

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
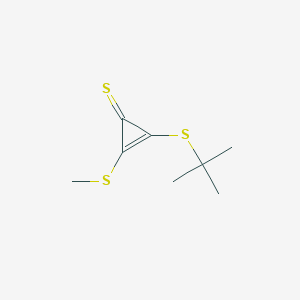
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
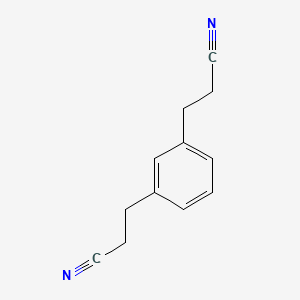
methanolate](/img/structure/B14351686.png)
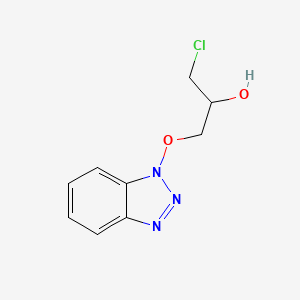
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
